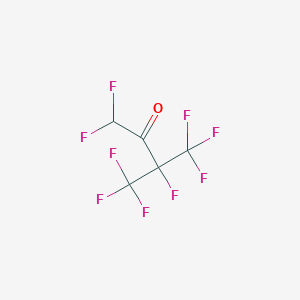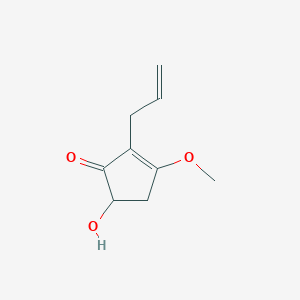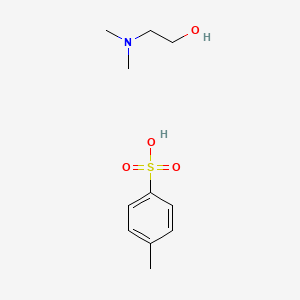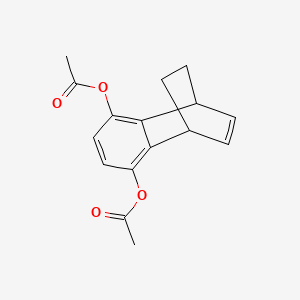![molecular formula C14H8F4O3 B14509164 [1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy- CAS No. 64462-33-5](/img/structure/B14509164.png)
[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- is a complex organic compound characterized by the presence of a biphenyl core with various substituents. This compound is notable for its unique structural features, which include tetrafluorination and a methoxy group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of specific functional groups.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of biphenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
Its structural features make it a useful probe for investigating biological pathways .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms and a methoxy group can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrafluoroterephthalic acid: Similar in having multiple fluorine atoms but differs in the core structure.
3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Shares the biphenyl core and fluorination but lacks the methoxy group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains fluorine atoms and a different functional group, highlighting the diversity of fluorinated compounds.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4’-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
64462-33-5 |
|---|---|
Formule moléculaire |
C14H8F4O3 |
Poids moléculaire |
300.20 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluoro-6-(4-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H8F4O3/c1-21-7-4-2-6(3-5-7)8-9(14(19)20)11(16)13(18)12(17)10(8)15/h2-5H,1H3,(H,19,20) |
Clé InChI |
AJTNKDCWPSUTDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


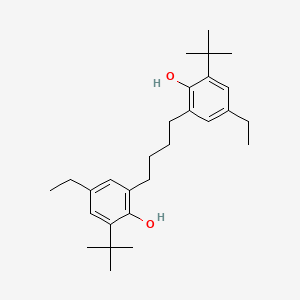
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)
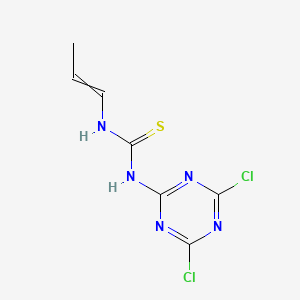
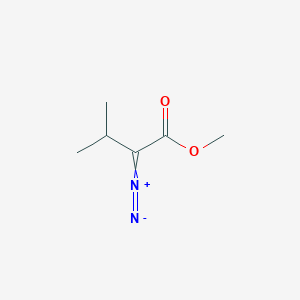

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

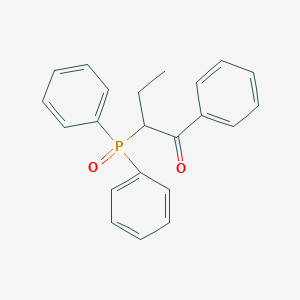
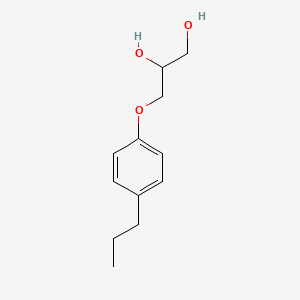
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
